molecular formula C17H17NO3S B11121690 Methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11121690
M. Wt: 315.4 g/mol
InChI Key: LEQUQMPCZHNYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-CYCLOPROPANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including METHYL 2-CYCLOPROPANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CYCLOPROPANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

The mechanism of action of METHYL 2-CYCLOPROPANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as a voltage-gated sodium channel blocker, it can inhibit the influx of sodium ions, thereby affecting nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-CYCLOPROPANEAMIDO-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropaneamido and methylphenyl groups differentiate it from other thiophene derivatives, potentially leading to unique applications and activities .

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C17H17NO3S/c1-10-3-5-11(6-4-10)13-9-22-16(14(13)17(20)21-2)18-15(19)12-7-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,19)

InChI Key

LEQUQMPCZHNYNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.